molecular formula C14H14N4O3 B2596671 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide CAS No. 1234866-57-9

4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

Número de catálogo B2596671
Número CAS: 1234866-57-9
Peso molecular: 286.291
Clave InChI: XNZLEVOZRPWCJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)] acetate was reacted with hydrazine hydrate in a microwave reactor . After cooling, the product precipitated and was recrystallized in absolute ethanol .


Molecular Structure Analysis

The molecular structure of MOB is complex, with a pyridazinone ring attached to a benzamide group. The exact structure would need to be determined through methods such as X-ray diffraction .


Physical And Chemical Properties Analysis

MOB has a molecular weight of 286.291. Other physical and chemical properties such as melting point, solubility, and stability would need to be determined experimentally or through further literature search.

Aplicaciones Científicas De Investigación

Anticancer Activity

The pyridazinone scaffold, which is part of the compound’s structure, has been associated with anticancer activity. Compounds with this structure have been synthesized for pharmacological investigations, particularly for their potential as anticancer agents . The presence of the benzamide moiety can also suggest the possibility of inhibiting histone deacetylases (HDACs), which are promising targets in cancer therapy .

Anticonvulsive Properties

Related compounds containing the pyridazinone core have been reported to exhibit anticonvulsive effects. This suggests that our compound could be investigated for its potential use in treating seizure disorders, contributing to the development of new antiepileptic drugs .

Pharmacokinetic Profile Studies

The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, could be studied to determine its suitability as a drug candidate. Understanding these properties is essential for developing a compound with favorable characteristics for therapeutic use .

Immunomodulatory Effects

Some benzamide derivatives have shown better antitumor efficacy in immune-competent models compared to immune-deficient ones. This indicates that the compound may have immunomodulatory effects, which could be beneficial in cancer immunotherapy .

Metabolic Stability Assessment

The metabolic stability of the compound can be assessed using hepatocytes from various species. This is important to predict human drug metabolism and potential drug-drug interactions, which are critical factors in drug development .

Safety Profile and Toxicity Studies

The compound’s safety profile, including its effect on the human ether-a-go-go (hERG) channel, which is associated with cardiac risk, could be evaluated. A low inhibition of the hERG channel is desirable to minimize cardiac side effects .

Direcciones Futuras

Future directions for research on MOB could include further pharmacological investigations, especially tests of its anticancer activity . The synthesis of related compounds and exploration of their biological activities could also be a promising direction .

Propiedades

IUPAC Name

4-[[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-2-7-13(20)18(17-9)8-12(19)16-11-5-3-10(4-6-11)14(15)21/h2-7H,8H2,1H3,(H2,15,21)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLEVOZRPWCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.